molecular formula C6H10F2O B1404837 2-(3,3-Difluorocyclobutyl)ethanol CAS No. 1056467-54-9

2-(3,3-Difluorocyclobutyl)ethanol

Cat. No.: B1404837
CAS No.: 1056467-54-9
M. Wt: 136.14 g/mol
InChI Key: GDHPGAARGJPJSC-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclobutyl)ethanol is an organic compound with the molecular formula C6H10F2O It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and an ethanol group

Scientific Research Applications

2-(3,3-Difluorocyclobutyl)ethanol has several applications in scientific research:

Safety and Hazards

The safety information available indicates that 2-(3,3-Difluorocyclobutyl)ethanol is associated with certain hazards. The compound has been assigned the GHS02 and GHS07 pictograms, and the hazard statements H226, H315, H319, and H335 . These suggest that the compound is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclobutyl)ethanol typically involves the fluorination of cyclobutyl intermediates followed by the introduction of the ethanol group. One common method involves the reaction of cyclobutyl lithium with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocyclobutyl intermediate is then reacted with ethylene oxide under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclobutyl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: 2-(3,3-Difluorocyclobutyl)acetaldehyde or 2-(3,3-Difluorocyclobutyl)acetic acid.

    Reduction: 2-(3,3-Difluorocyclobutyl)ethane.

    Substitution: Compounds with various functional groups replacing the fluorine atoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3-Difluorocyclobutyl)ethanol is unique due to its combination of a cyclobutyl ring with two fluorine atoms and an ethanol group. This specific arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(3,3-difluorocyclobutyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c7-6(8)3-5(4-6)1-2-9/h5,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHPGAARGJPJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,3-Difluorocyclobutyl)ethanol
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Reactant of Route 6
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